What is Alcophosphamide-d4 and its chemical properties
What is Alcophosphamide-d4 and its chemical properties
An In-depth Examination of the Deuterated Metabolite of Cyclophosphamide for Advanced Bioanalytical Applications
Alcophosphamide-d4 is the deuterated analog of Alcophosphamide, a key metabolite of the widely used chemotherapeutic and immunosuppressant agent, Cyclophosphamide.[1] Its primary and critical role in scientific research is as a stable isotope-labeled internal standard for the precise quantification of Cyclophosphamide and its various metabolites in complex biological matrices. This technical guide provides a comprehensive overview of Alcophosphamide-d4, its chemical properties, and its application in validated bioanalytical methodologies, tailored for researchers, scientists, and professionals in drug development.
Core Chemical Properties
Alcophosphamide-d4 is structurally identical to Alcophosphamide, with the exception of four deuterium atoms incorporated into its structure. This isotopic labeling results in a distinct mass shift, allowing for its differentiation from the endogenous, unlabeled metabolite in mass spectrometry-based assays, without significantly altering its chemical behavior.
| Property | Value | Source(s) |
| Chemical Name | N,N-Bis(2-chloroethyl)phosphorodiamidic Acid-d4 3-Hydroxypropyl Ester | [1] |
| Synonyms | O-(3-Hydroxypropyl) N,N-Bis(2-chloroethyl)phosphorodiamidate-d4; NSC 153182-d4; NSC 227248-d4 | [1] |
| CAS Number | 1794817-39-2 | [1] |
| Molecular Formula | C₇H₁₃D₄Cl₂N₂O₃P | [1] |
| Molecular Weight | 283.13 g/mol | [1] |
| Appearance | White to Off-white Solid | |
| Isotopic Purity | ≥98 atom % D | [2] |
| Chemical Purity | ≥98% | |
| Solubility | Slightly soluble in Chloroform; Sparingly soluble in Methanol. Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide. | [3] |
| Storage | Recommended storage at 2-8°C. | [1] |
Metabolic Pathway of Cyclophosphamide
Cyclophosphamide is a prodrug that requires metabolic activation by cytochrome P450 enzymes in the liver to exert its therapeutic effects. The metabolic cascade is complex, leading to the formation of both active and inactive metabolites. Alcophosphamide is a key intermediate in this pathway.
Experimental Protocols: Quantification of Cyclophosphamide and its Metabolites
The use of a deuterated internal standard like Alcophosphamide-d4 is essential for accurate and precise quantification of analytes in complex biological samples by correcting for variability in sample preparation and instrument response. Below is a detailed methodology for a typical UPLC-MS/MS analysis.
Sample Preparation (Human Plasma)
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Sample Collection : Collect whole blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA).
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Plasma Separation : Centrifuge the blood samples to separate the plasma.
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Protein Precipitation : To a defined volume of plasma (e.g., 100 µL), add a specific amount of Alcophosphamide-d4 solution (internal standard). Then, add a protein precipitating agent, such as methanol or acetonitrile, typically in a 3:1 ratio (v/v) to the plasma volume.
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Vortex and Centrifuge : Vortex the mixture thoroughly to ensure complete protein precipitation. Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
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Supernatant Transfer : Carefully transfer the clear supernatant to a new tube for analysis.
UPLC-MS/MS Analysis
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Instrumentation : A high-performance liquid chromatography system coupled with a tandem mass spectrometer (UPLC-MS/MS) is used for analysis.
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Chromatographic Column : A reverse-phase column, such as a Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm), is commonly employed for separation.
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Mobile Phase : A gradient elution with a mobile phase consisting of two solvents is typically used. For example:
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Solvent A: 0.1% Formic acid in water
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Solvent B: 0.1% Formic acid in acetonitrile
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Flow Rate : A typical flow rate is 0.3 mL/min.
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Injection Volume : A small volume of the prepared sample supernatant (e.g., 5-10 µL) is injected into the system.
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Mass Spectrometry :
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Ionization Mode : Positive electrospray ionization (ESI+) is commonly used.
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Detection : Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the analyte (e.g., Cyclophosphamide) and the internal standard (Alcophosphamide-d4) are monitored.
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| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Cyclophosphamide | 261.0 | 140.1 |
| Alcophosphamide-d4 | 283.1 | (Varies based on fragmentation) |
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Data Analysis : The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a standard curve prepared with known concentrations of the analyte.
Conclusion
Alcophosphamide-d4 is an indispensable tool for researchers engaged in the pharmacokinetic and metabolic profiling of Cyclophosphamide. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable, and reproducible quantitative data, which is paramount in both preclinical and clinical drug development. The methodologies outlined in this guide provide a robust framework for the implementation of such analytical techniques in a research setting.
